8-Bromoquinazolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

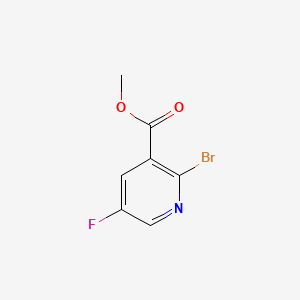

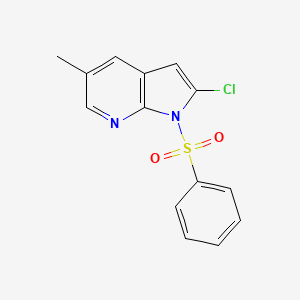

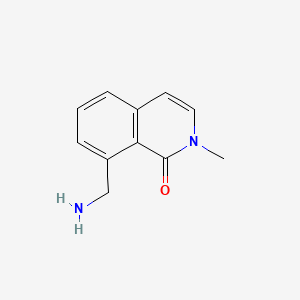

8-Bromoquinazolin-4-amine is a chemical compound with the CAS Number: 1260657-19-9 . It has a molecular weight of 224.06 and its IUPAC name is 8-bromo-4-quinazolinamine .

Molecular Structure Analysis

The InChI code for 8-Bromoquinazolin-4-amine is 1S/C8H6BrN3/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H,(H2,10,11,12) . The molecular formula is C8H6BrN3 .Physical And Chemical Properties Analysis

8-Bromoquinazolin-4-amine is a solid substance . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Scientific Research Applications

-

Antibacterial Applications

- Field : Biomedical Sciences

- Application Summary : Quinazolinone compounds have been synthesized and tested against multi-drug resistant bacteria . The aim is to develop new antibacterials as infections due to multi-drug resistant bacteria are on the rise .

- Methods : A series of six functionally diverse new quinazolinone compounds were synthesized by a facile one-pot reaction of benzoic acid derivatives, trimethoxymethane and aniline derivatives . These compounds were then conjugated with silver nanoparticles to improve their antibacterial efficacy .

- Results : The antibacterial effects were determined against selected Gram-negative and Gram-positive bacteria . The study confirmed the stabilization of silver nanoparticles by the presence of diverse functional arayl on each compound .

-

Anticancer Applications

- Field : Pharmaceutical Sciences

- Application Summary : Quinazolinone compounds have been used in the development of chitosan-based nanocarriers for targeted drug delivery . This enhances therapeutic efficacy while minimizing side effects .

- Methods : The role of quinazolinone in cancer therapy involves the development of chitosan-based nanocarriers for targeted drug delivery .

- Results : The use of quinazolinone compounds in this way has shown promise in enhancing therapeutic efficacy while minimizing side effects .

-

Analgesic Applications

- Field : Medicinal Chemistry

- Application Summary : Quinazoline compounds have been used as analgesic agents . The aim is to develop new pain relief medications .

- Methods : The structure–activity relationship of quinazoline compounds is studied to explore the specific structural features of their biological targets .

- Results : Two substituted quinazoline derivatives substantially lowered pain and had good activity in animal models .

-

Anti-Inflammatory Applications

- Field : Medicinal Chemistry

- Application Summary : Quinazoline compounds have been used as anti-inflammatory agents . The aim is to develop new anti-inflammatory medications .

- Methods : The structure–activity relationship of quinazoline compounds is studied to explore the specific structural features of their biological targets .

- Results : Quinazoline compounds have shown promise in reducing inflammation .

-

Anti-Hypertensive Applications

- Field : Medicinal Chemistry

- Application Summary : Quinazoline compounds have been used as anti-hypertensive agents . The aim is to develop new anti-hypertensive medications .

- Methods : The structure–activity relationship of quinazoline compounds is studied to explore the specific structural features of their biological targets .

- Results : Quinazoline compounds have shown promise in reducing blood pressure .

-

Anti-Diabetic Applications

- Field : Medicinal Chemistry

- Application Summary : Quinazoline compounds have been used as anti-diabetic agents . The aim is to develop new anti-diabetic medications .

- Methods : The structure–activity relationship of quinazoline compounds is studied to explore the specific structural features of their biological targets .

- Results : Quinazoline compounds have shown promise in controlling blood sugar levels .

Safety And Hazards

Future Directions

While specific future directions for 8-Bromoquinazolin-4-amine were not found, research on quinazoline derivatives is ongoing. For instance, bromodomain-containing protein 4 (BRD4) is emerging as a therapeutic target that acts synergistically with other targets of small-molecule drugs in cancer . Therefore, the discovery of potential new dual-target inhibitors of BRD4, which could include quinazoline derivatives like 8-Bromoquinazolin-4-amine, may be a promising strategy for cancer therapy .

properties

IUPAC Name |

8-bromoquinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIJNKOSXGBMCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=CN=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735285 |

Source

|

| Record name | 8-Bromoquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromoquinazolin-4-amine | |

CAS RN |

1260657-19-9 |

Source

|

| Record name | 8-Bromoquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol](/img/structure/B595228.png)

![[(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]hept-5-enyl]methanol;hydrochloride](/img/structure/B595230.png)

![8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine](/img/structure/B595233.png)

![Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B595239.png)

![Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B595242.png)

![tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate](/img/structure/B595245.png)